3-Aminobenzoic-d4 Acid

Mass Spectrometry Isotope Dilution LC-MS

Unlabeled 3-aminobenzoic acid as an internal standard introduces systematic quantification errors due to analyte indistinguishability in mass spectrometry. 3-Aminobenzoic-d4 Acid solves this with a +4 Da mass shift, enabling precise isotope dilution mass spectrometry (IDMS). • +4 Da mass shift ensures baseline chromatographic resolution from the native analyte (MW ~137.14) in complex biological matrices. • High isotopic enrichment (≥98 atom% D) minimizes background interference for accurate quantitation at low ng/mL levels. • Ready-to-use stable isotope-labeled internal standard for plasma, urine, or tissue homogenate analysis; also serves as a deuterated building block for neuraminidase or Hsp90 inhibitor synthesis.

Molecular Formula C7H7NO2
Molecular Weight 141.16 g/mol
Cat. No. B583316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzoic-d4 Acid
Synonyms3-Aminobenzenecarboxylic Acid;  3-Carboxyaniline;  Aniline-3-carboxylic Acid;  NSC 15012;  m-Aminobenzoic Acid;  m-Anthranilic Acid;  m-Carboxyaniline;  m-Carboxyphenylamine
Molecular FormulaC7H7NO2
Molecular Weight141.16 g/mol
Structural Identifiers
InChIInChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D
InChIKeyXFDUHJPVQKIXHO-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzoic-d4 Acid: Deuterated Internal Standard for LC-MS & NMR


3-Aminobenzoic-d4 Acid (CAS 78399-79-8) is a stable isotope-labeled analog of 3-aminobenzoic acid, characterized by the substitution of four aromatic ring hydrogen atoms with deuterium . This deuteration yields a molecular formula of C₇H₃D₄NO₂ and a molecular weight of 141.16 g/mol . The compound is primarily employed as an internal standard in mass spectrometry and NMR spectroscopy, leveraging its nearly identical chemical behavior to the non-deuterated analyte while providing a distinct +4 Da mass shift for precise quantification .

3-Aminobenzoic-d4 Acid: Irreplaceable in Quantitative Assays


Using unlabeled 3-aminobenzoic acid as an internal standard introduces systematic quantification errors due to its indistinguishability from the target analyte in mass spectrometry, thereby nullifying the core principle of isotope dilution . Similarly, alternative isotopologues with lower or different deuterium incorporation (e.g., d2 or d3) may exhibit suboptimal mass separation, leading to isotopic peak overlap and reduced assay dynamic range [1]. The +4 Da mass shift provided by 3-Aminobenzoic-d4 Acid is optimal for achieving baseline resolution from the native analyte (MW ~137.14) in complex biological matrices, a requirement not met by compounds with smaller mass differentials [2].

3-Aminobenzoic-d4 Acid: Analytical Performance and Procurement Evidence


Mass Spectrometric Differentiation for Accurate Quantitation

3-Aminobenzoic-d4 Acid provides a +4 Da mass shift relative to the unlabeled analyte (m/z 137.14 vs 141.16 for [M+H]+) due to the replacement of four aromatic hydrogens with deuterium . This mass difference is sufficient for baseline chromatographic and mass spectrometric resolution, enabling accurate isotope dilution quantification in complex matrices without interference from isotopic peak overlap .

Mass Spectrometry Isotope Dilution LC-MS

Isotopic Purity for Reduced Assay Bias

The product is specified with an isotopic enrichment of approximately 98–99 atom % D . This high level of deuteration minimizes the presence of unlabeled or partially labeled species (e.g., d3, d2) that could otherwise contribute to the analyte signal and cause systematic overestimation of target concentrations .

Isotopic Purity Quantitative Accuracy Stable Isotope

Interference-Free NMR via Aromatic Deuteration

The substitution of four aromatic ring hydrogens with deuterium results in the absence of corresponding ¹H NMR signals in the aromatic region (~6.5–8.0 ppm), which is typically crowded in complex mixtures . This contrasts with the unlabeled compound, whose aromatic proton signals often overlap with those of other analytes or matrix components .

NMR Spectroscopy Structural Elucidation Solvent Suppression

Neuraminidase and Hsp90 Inhibitor Synthesis

3-Aminobenzoic-d4 Acid is explicitly cited as a reactant in the preparation of influenza neuraminidase inhibitors and inhibitors of the protein chaperone Hsp90, as well as a chemoattractant against Pseudomonas strains [1]. While the unlabeled compound shares similar reactivity, the deuterated analog enables simultaneous synthesis and internal standardization in the same workflow, or allows for mechanistic studies via kinetic isotope effect measurements [2].

Medicinal Chemistry Inhibitor Synthesis Chemical Biology

3-Aminobenzoic-d4 Acid: Key Application Scenarios


LC-MS/MS Quantification in Biological Matrices

Use 3-Aminobenzoic-d4 Acid as an internal standard for isotope dilution mass spectrometry (IDMS) to quantify endogenous or drug-derived 3-aminobenzoic acid in plasma, urine, or tissue homogenates . The +4 Da mass shift ensures complete chromatographic resolution from the analyte, while high isotopic enrichment (98–99 atom % D) minimizes background interference, enabling accurate quantitation even at low ng/mL levels .

NMR-Based Metabolomics and Reaction Monitoring

Employ 3-Aminobenzoic-d4 Acid as a tracer in metabolomics studies or to monitor synthetic reactions involving aminobenzoic acid derivatives . The absence of aromatic proton signals simplifies spectral interpretation, allowing researchers to focus on signals from non-deuterated reactants or products .

Synthesis of Deuterium-Labeled Pharmaceutical Intermediates

Utilize 3-Aminobenzoic-d4 Acid as a starting material for the preparation of deuterated neuraminidase inhibitors or Hsp90 inhibitors . The deuterium label is retained in the final product when synthesis steps do not involve aromatic ring modification, providing an internal standard for subsequent in vitro or in vivo distribution studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminobenzoic-d4 Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.